molecular formula C5H8N4O B3332583 4-(methylamino)-1H-imidazole-5-carboxamide CAS No. 90801-87-9

4-(methylamino)-1H-imidazole-5-carboxamide

Cat. No. B3332583
CAS RN: 90801-87-9
M. Wt: 140.14 g/mol
InChI Key: DHLBYKMURRQAKI-UHFFFAOYSA-N
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Description

4-(methylamino)-1H-imidazole-5-carboxamide, also known as AICAR, is a synthetic nucleoside that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AICAR is a cell-permeable activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

Scientific Research Applications

Mechanism of Action in Cells

4-(Methylamino)-1H-imidazole-5-carboxamide and its derivatives have been studied for their interaction with nucleic acids and cell DNA. One study investigated the mechanism of action of 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DIC) in mammalian cells, observing that DIC was more lethal to cells in the absence of light and associated with DNA only under these conditions (Gerulath & Loo, 1972).

Chemical Synthesis and Reactions

The compound has been a subject in the synthesis of other chemicals. For instance, reaction of 1-methyl-5-(methylamino) imidazole-4-carboxamide produced 3, 9-dimethylhypoxanthine and other compounds in significant yields, indicating its reactivity and potential in creating new substances (Itaya & Ogawa, 1985).

Interaction with DNA

Research into the alteration of DNA by derivatives of this compound has shown that these compounds can have a significant impact on the structure and function of DNA. One study found that treatment with these compounds led to degeneration of DNA and impaired replication (Mizuno & Decker, 1976).

Photoreactivity Studies

The photoreactivity of derivatives has also been a topic of interest. In a study, the behavior of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions was observed, leading to insights about light-induced reactions (Pfoertner & Daly, 1987).

Metabolic Pathways

The metabolic pathways of this compound derivatives have been investigated, revealing significant insights into how these compounds are processed in biological systems. This includes studies on their demethylation and transformation into other metabolites (Skibba et al., 1970).

Polyamide Synthesis

Research has also explored the synthesis of polyamides containing imidazole, leveraging the structure of this compound. These studies contribute to the development of materials with specific properties, such as amorphous nature and solubility in various solvents (Bouck & Rasmussen, 1993).

Ribosidation in Bacteria

The role of this compound in the ribososidation of purines in Escherichia coli has been studied, providing insights into bacterial metabolism and growth. This research highlights the potential precursor role of 4-amino-imidazole-5-carboxamide in purine synthesis (Ben-Ishai, Bergmann, & Volcani, 1951).

Synthesis of Peptidomimetics

The compound has been used in the synthesis of imidazole-based peptidomimetics. A study reported the synthesis of 5-aryl-1-benzyl-1H-imidazole-4-carboxamides, demonstrating its utility in creating molecules that mimic peptides (Skogh et al., 2013).

Structure-Activity Relationship in Antitumor Agents

The structure-activity relationship of this compound derivatives has been examined in the context of their antitumor properties. This research provides valuable insights into how modifications to the compound's structure can influence its biological activity (Hano et al., 1968).

Thermoanalytical Characterization in Complexes

Studies have been conducted on the thermoanalytical characterization of solid-state complexes involving this compound. These investigations contribute to understanding the coordination properties and reaction mechanisms in various systems (Materazzi et al., 2003).

Antileukemic Activity Studies

The synthesis and evaluation of derivatives for their antileukemic activity have been a significant area of research. These studies explore the potential of these compounds in cancer therapy, providing insights into their effectiveness and mechanism of action (Minakawa et al., 1996).

properties

IUPAC Name

4-(methylamino)-1H-imidazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-7-5-3(4(6)10)8-2-9-5/h2,7H,1H3,(H2,6,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLBYKMURRQAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(NC=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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